molecular formula C8H8O2S B080954 2,3-Dihydro-1-benzothiophene 1,1-dioxide CAS No. 14315-13-0

2,3-Dihydro-1-benzothiophene 1,1-dioxide

Cat. No. B080954
CAS RN: 14315-13-0
M. Wt: 168.21 g/mol
InChI Key: NKPTVQFJWGCELJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophene 1,1-dioxide is a chemical compound that serves as a core structure in the synthesis of various heterocyclic compounds. Its significance lies in its unique chemical and physical properties, which make it a valuable intermediate in organic synthesis.

Synthesis Analysis

A novel synthesis method for preparing five-membered heterocycles containing the sulfonyl group, including 2,3-dihydro-1-benzothiophene 1,1-dioxides, has been described. This method involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides to obtain the desired products in good yields (Cabiddu et al., 1993).

Scientific Research Applications

Chemical Synthesis and Properties

Benzothiazoles, including compounds similar to 2,3-Dihydro-1-benzothiophene 1,1-dioxide, have been extensively studied for their unique chemical properties and synthesis methods. One review highlights the chemistry and properties of benzimidazolyl-pyridines and benzthiazolyl-pyridines, noting their complex compounds and various important properties such as spectroscopic properties and biological activity (Boča, Jameson, & Linert, 2011). Similarly, research on the chemical fixation of CO2 with aniline derivatives shows the synthesis of benzene-fused azole compounds, including benzothiazoles, from CO2, suggesting innovative routes to value-added chemicals (Vessally et al., 2017).

Biological Activity and Pharmacological Potential

Benzothiazepine derivatives, closely related to benzothiazoles, exhibit a range of biological activities, making them significant in drug research. These compounds have been found to possess various bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects (Dighe et al., 2015). Furthermore, a study on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, which shares a similar sulfur-containing heterocyclic structure with 2,3-Dihydro-1-benzothiophene 1,1-dioxide, highlights its synthetic potential and pharmacological applications, suggesting its derivatives could possess anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).

Environmental Applications

The degradation and biodegradation of thiophene derivatives in petroleum highlight the environmental relevance of similar sulfur-containing compounds. A review of the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum suggests the importance of understanding the environmental impact and biodegradation pathways of these compounds (Kropp & Fedorak, 1998).

Future Directions

The future directions of research on 2,3-Dihydro-1-benzothiophene 1,1-dioxide could involve further exploration of its inhibitory effects on STAT3, as well as its potential applications in cancer treatment . Additionally, more studies could be conducted to fully understand its chemical reactions and synthesis process .

properties

IUPAC Name

2,3-dihydro-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPTVQFJWGCELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300974
Record name 2,3-dihydro-1-benzothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

CAS RN

14315-13-0
Record name 2,1-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1-benzothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHT3F3DWS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a Parr shaker bottle was placed benzo[b]thiophene 1,1-dioxide (5.0 g, 30.08 mmol), palladium on activated carbon (500 mg) and ethanol (100 mL). The bottle was placed on a Parr shaker and charged with 50 psi of hydrogen for 1 h. The reaction mixture was removed from the Parr shaker and filtered through a plug of celite and concentrated in vacuo to afford 2,3-dihydro-benzo[b]thiophene 1,1-dioxide (5.06 g, 100%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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